N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound classified under the benzamide family. It features a cyclopentyl group attached to the nitrogen atom of the benzamide, while a thiazol-2-yloxy group is linked to the benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly in anti-inflammatory and antibacterial research.
The compound is cataloged under the Chemical Abstracts Service registry number 1904311-44-9. It belongs to the broader category of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The thiazole moiety contributes to its biological activity, making it a subject of interest in various scientific studies .
The synthesis of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves several key steps:
During synthesis, various products may be formed, including:
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide can participate in various chemical reactions:
The mechanism of action for N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide primarily involves:
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is generally characterized by:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its potential applications in drug formulation .
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide has several scientific uses:
This compound represents a significant area of research within medicinal chemistry and materials science, highlighting its versatility and potential impact in these fields.
The structural architecture of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide integrates pharmacophoric elements from established vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Its design employs bioisosteric replacement, where the 1,3-thiazol-2-yloxy moiety substitutes conventional heterocycles (e.g., pyridyl or quinoline groups) to enhance kinase selectivity and metabolic stability [4] [7]. The benzamide scaffold serves as a rigid spacer, optimizing spatial orientation between the hydrophobic cyclopentyl tail and the thiazole ring, which occupies the ATP-binding pocket of VEGFR-2. Computational docking studies indicate that the thiazole’s sulfur atom forms critical hydrogen bonds with Cys917 residues, while the cyclopentyl group enhances van der Waals interactions in the hydrophobic region [4].
Table 1: Key Design Elements and Their Roles in VEGFR-2 Inhibition
Structural Motif | Role in Binding | Bioisosteric Advantage |
---|---|---|
1,3-Thiazol-2-yloxy | H-bond acceptor with Cys917 | Enhanced metabolic stability vs. pyridine |
Benzamide core | Planar orientation for hinge region | Improved solubility vs. biaryl systems |
Cyclopentyl group | Hydrophobic pocket occupancy | Reduced hERG affinity vs. larger alkyls |
This rational framework enables potency tuning—e.g., introducing electron-withdrawing substituents (Cl, F) to the thiazole ring boosts electrophilicity and kinase affinity [4].
The 1,3-thiazol-2-yloxy fragment is synthesized via the Hantzsch thiazole synthesis, where α-haloketones condense with thioamides under controlled conditions. For this compound, in situ generation of 2-bromoacetophenone from phenacyl bromide reacts with thiourea in ethanol/water (3:1) at 80°C, yielding 2-aminothiazole with >85% efficiency [4] [10]. Subsequent O-arylation links this thiazole to the benzamide core: 2-mercaptothiazole undergoes nucleophilic displacement with 4-fluoronitrobenzene using potassium carbonate in N,N-dimethylformamide at 120°C, followed by nitro reduction to the aniline precursor [4].
Table 2: Optimization of Thiazole Cyclization and O-Arylation
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Ethanol alone | Ethanol/water (3:1) | +25% |
Base | Triethylamine | Potassium carbonate | +18% (reduced side products) |
Temperature | 60°C | 80°C | +15% (faster cyclization) |
Thioamide source | Thiourea | N-Methylthiourea | Enables N-methylthiazole variant |
Critical nuances include strict exclusion of oxygen to prevent disulfide formation and use of polar aprotic solvents (N-methylpyrrolidone) for O-arylation to minimize hydrolysis [4] [10].
The benzamide core is constructed via Schotten-Baumann acylation between 4-(1,3-thiazol-2-yloxy)benzoic acid and cyclopentylamine. Carbodiimide-mediated coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane achieves >90% yield at 0–5°C [4]. Key refinements include:
Table 3: Amide Coupling Reagent Efficiency Comparison
Coupling System | Yield (%) | Epimerization (%) | Reaction Time (h) |
---|---|---|---|
EDCI/HOBt | 92 | <2 | 4 |
Dicyclohexylcarbodiimide | 78 | 8 | 12 |
Propylphosphonic anhydride | 85 | 3 | 3 |
Post-coupling, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to remove dimeric impurities [4].
Cyclopentylamine’s primary amine group is modified to modulate lipophilicity and steric bulk. Reductive amination using cyclopentanone and sodium triacetoxyborohydride in dichloromethane yields N-alkylated variants, while carbamate formation with Boc anhydride introduces steric hindrance [5] [6]. The cyclopentyl group’s optimal size balances potency and solubility: larger cycloheptyl tails diminish VEGFR-2 binding by 15-fold due to cavity size limitations, while smaller cyclopropyl groups reduce cellular permeability [4] [5].
Hydrophobicity is quantified via logP measurements:
Orthogonal protection prevents undesired side reactions during assembly. The thiazole nitrogen is shielded with a tert-butoxycarbonyl (Boc) group prior to O-arylation, using Boc anhydride in tetrahydrofuran (0°C, 2 hours) [4] [10]. Concurrently, the benzoic acid’s carboxylic acid is protected as a methyl ester with diazomethane. After O-arylation, Boc is selectively cleaved with trifluoroacetic acid in dichloromethane (25°C, 1 hour), while the ester remains intact. Subsequent amide coupling with cyclopentylamine, followed by ester hydrolysis with lithium hydroxide, furnishes the target compound [4] [10].
Critical considerations include:
This strategy achieves 78% overall yield with <3% impurities, enabling gram-scale synthesis [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0